molecular formula C12H13NO3 B13925807 Methyl 3-(5-hydroxyindolyl)propanoate

Methyl 3-(5-hydroxyindolyl)propanoate

Cat. No.: B13925807
M. Wt: 219.24 g/mol
InChI Key: ANTMZEVDDJRZHP-UHFFFAOYSA-N
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Description

Methyl 3-(5-hydroxyindolyl)propanoate is an ester derivative featuring a propanoate backbone linked to a 5-hydroxyindole moiety. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, particularly in neurotransmitter analogs and antimicrobial agents. This compound’s structure combines the aromatic indole system with an ester functional group, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-(5-hydroxy-1H-indol-2-yl)propanoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)5-2-9-6-8-7-10(14)3-4-11(8)13-9/h3-4,6-7,13-14H,2,5H2,1H3

InChI Key

ANTMZEVDDJRZHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(N1)C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-1H-indole-2-propanoate typically involves the installation of functional groups on the indole ring. One common method includes the reaction of indole with appropriate reagents to introduce the hydroxy and ester groups. For example, the reaction of indole with methyl bromoacetate in the presence of a base can yield the desired ester .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Nenitzescu indole synthesis and Fischer indole synthesis are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-indole-2-propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-1H-indole-2-propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-1H-indole-2-propanoate involves its interaction with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Table 1: Substituent Effects on Indole Derivatives

Compound Substituent Boiling Point/Density* Reactivity Profile
Methyl 3-(5-hydroxyindolyl)propanoate -OH Not reported High polarity, H-bond donor
Methyl 3-(5-bromoindolyl)propanoate -Br Not reported Electrophilic substitution
Methyl 3-(5-nitroindolyl)propanoate -NO₂ Not reported Electron-deficient aromatic

*Data unavailable in evidence; inferred from substituent chemistry.

Propanoate Esters with Different Heterocyclic Systems

The propanoate ester group is found in diverse heterocyclic systems, each conferring unique properties:

  • Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (CAS: 227958-72-7) replaces indole with a thiadiazole ring.
  • Methyl 3-acetoxy-2-methylene-3-(2-quinolyl)propanoate () incorporates a quinoline system. Quinoline’s planar structure and basic nitrogen improve metal-chelating ability, which is absent in indole derivatives .

Table 2: Heterocyclic System Comparisons

Compound Heterocycle Key Properties Applications
This compound Indole Aromatic, H-bond donor Pharma intermediates
Methyl 3-(5-amino-thiadiazolyl)propanoate Thiadiazole Electron-deficient, rigid Antimicrobial research
Methyl 3-(2-quinolyl)propanoate Quinoline Planar, metal-chelating Synthetic intermediates

Functional Group Variations and Their Impact

  • Ester vs. Nitrile : In 3-acetoxy-2-methylene-3-(2-pyridyl)propanenitrile (), the nitrile group increases electrophilicity, enabling nucleophilic additions, whereas the ester in the target compound offers hydrolytic lability for controlled release in prodrug designs .
  • Thioether vs. Hydroxy: Methyl 3-(methylthio)propanoate () contains a sulfur atom, contributing to volatile aroma profiles in mead. The target compound’s hydroxy group lacks this volatility, suggesting divergent applications (pharmaceutical vs. flavor chemistry) .

Research Findings and Implications

  • Synthetic Strategies: The target compound’s synthesis may parallel methods for Methyl 3-(4-aminophenyl)propanoate derivatives (), where condensation and reduction steps are employed. The indole’s hydroxy group, however, may necessitate protective strategies during synthesis .
  • Safety Considerations: While safety data for this compound are unavailable, structurally related Methyl 3-(5-amino-thiadiazolyl)propanoate requires precautions against inhalation and skin contact (H303+H313+H333), suggesting similar handling protocols for the target compound .

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